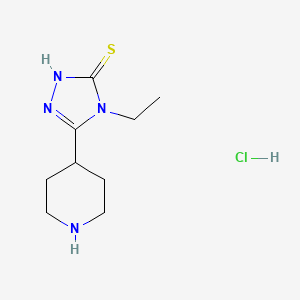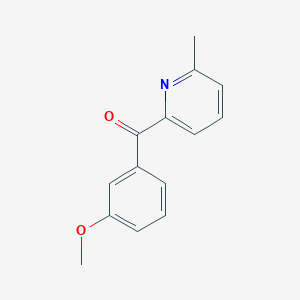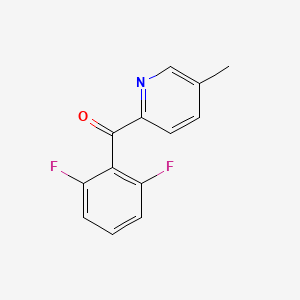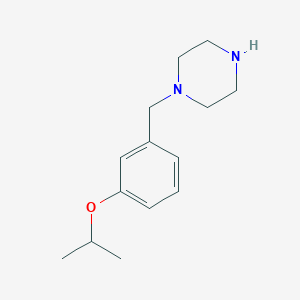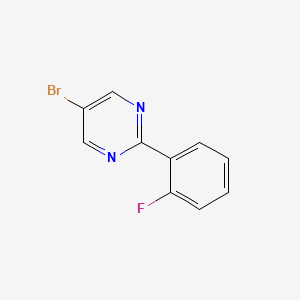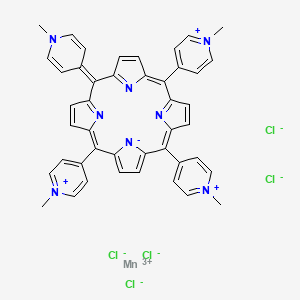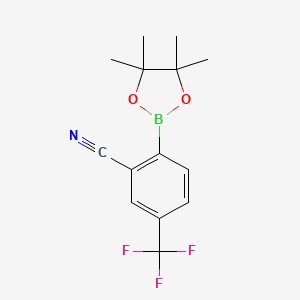
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile
概要
説明
The compound contains a boronic ester group (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl), a trifluoromethyl group (-CF3), and a benzonitrile group (benzene ring with a nitrile group -C≡N). Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals due to its ability to modulate the physical properties of molecules. The benzonitrile group is a versatile intermediate in organic synthesis.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable boronic ester with a trifluoromethylbenzonitrile under appropriate conditions. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure would be largely defined by the aromatic benzonitrile group, with the boronic ester and trifluoromethyl groups providing steric bulk and electronic effects. The exact three-dimensional structure would depend on the specific conformation and rotation around single bonds.Chemical Reactions Analysis
As a boronic ester, this compound could be involved in various coupling reactions, such as Suzuki-Miyaura cross-coupling. The nitrile group could undergo reactions such as hydrolysis, reduction, or nucleophilic addition.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitrile and trifluoromethyl groups could increase its polarity compared to a simple aromatic compound.科学的研究の応用
Synthesis and Structural Analysis
- Wu et al. (2021) synthesized compounds related to 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile and analyzed their structure using spectroscopy and X-ray diffraction. Their work highlights the significance of these compounds in crystallography and spectroscopic studies (Wu, Chen, Chen, & Zhou, 2021).
Molecular Structure and Spectroscopic Properties
- Huang et al. (2021) conducted research on boric acid ester intermediates with benzene rings, which include derivatives of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). They used spectroscopic methods and X-ray diffraction for structure confirmation, contributing to the understanding of molecular structure and properties (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
Fluorescence Probes for Hydrogen Peroxide Detection
- Lampard et al. (2018) synthesized boronate ester fluorescence probes, including 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives, for detecting hydrogen peroxide (H2O2). Their work highlights the application of these compounds in the development of sensitive detection methods for biological and chemical analyses (Lampard, Sedgwick, Sun, Filer, Hewins, Kim, Yoon, Bull, & James, 2018).
Antifungal and Antibacterial Bioactivity
- Irving et al. (2003) explored the synthesis of novel N2B heterocycles, including 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, and their antifungal and antibacterial properties. This research demonstrates the potential of these compounds in the development of new antimicrobial agents (Irving, Vogels, Nikolcheva, Edwards, He, Hamilton, Baerlocher, Baerlocher, Decken, & Westcott, 2003).
In Vivo Imaging and Analytical Applications
- Tian et al. (2017) developed a novel near-infrared fluorescence probe using arylboronate, including derivatives of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), for detecting benzoyl peroxide in real samples and zebrafish imaging. This demonstrates the compound's application in biosystems and analytical chemistry (Tian, Li, Pang, Li, & Yang, 2017).
Safety And Hazards
The safety and hazards of this compound would depend on various factors, including its reactivity and the specific properties of its functional groups. Standard safety precautions should be taken when handling it, including the use of personal protective equipment.
将来の方向性
Future studies could explore the reactivity of this compound in various chemical reactions, as well as potential applications in areas such as medicinal chemistry or material science.
Please note that this is a general analysis based on the structure of the compound. For a detailed and accurate analysis, specific experimental data and literature sources are needed.
特性
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BF3NO2/c1-12(2)13(3,4)21-15(20-12)11-6-5-10(14(16,17)18)7-9(11)8-19/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINNEFWMBQNRSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672873 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile | |
CAS RN |
1073355-21-1 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073355-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



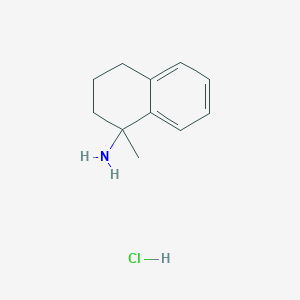
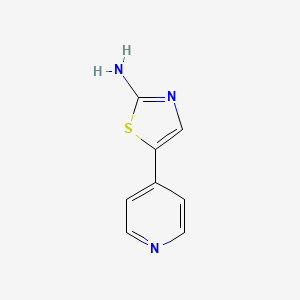
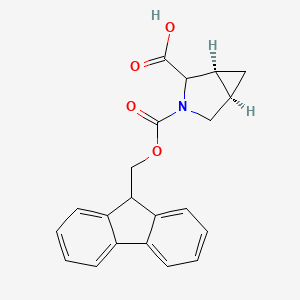
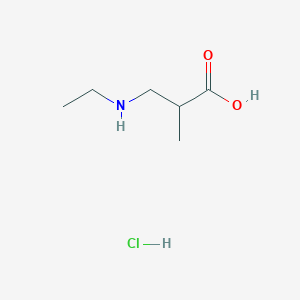
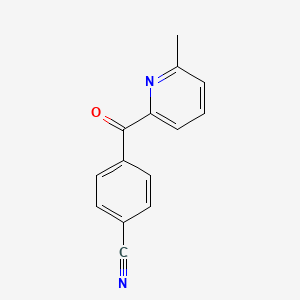
![2-[1-(1-methyl-1H-pyrrole-2-carbonyl)piperidin-2-yl]ethan-1-ol](/img/structure/B1463174.png)
![4-{[Ethyl(propan-2-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1463175.png)
